molecular formula C18H20N2OS2 B15086176 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 573670-03-8

3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15086176
CAS No.: 573670-03-8
M. Wt: 344.5 g/mol
InChI Key: PHWSEIMAYZGTML-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl, dimethyl, and 4-methylbenzylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with ethyl, dimethyl, and 4-methylbenzylthio substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Properties

CAS No.

573670-03-8

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2OS2/c1-5-20-17(21)15-12(3)13(4)23-16(15)19-18(20)22-10-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3

InChI Key

PHWSEIMAYZGTML-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C)SC(=C2C)C

Origin of Product

United States

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